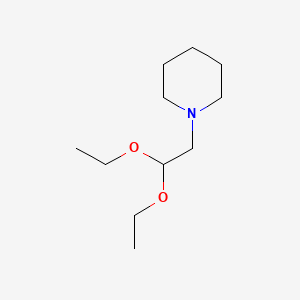

1-(2,2-Diethoxyethyl)piperidine

CAS No.: 3616-58-8

Cat. No.: VC3696390

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3616-58-8 |

|---|---|

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | 1-(2,2-diethoxyethyl)piperidine |

| Standard InChI | InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)10-12-8-6-5-7-9-12/h11H,3-10H2,1-2H3 |

| Standard InChI Key | VSHHRRNJQBETGT-UHFFFAOYSA-N |

| SMILES | CCOC(CN1CCCCC1)OCC |

| Canonical SMILES | CCOC(CN1CCCCC1)OCC |

Introduction

Chemical Identity and Structural Characteristics

1-(2,2-Diethoxyethyl)piperidine is characterized by its unique molecular structure combining a six-membered piperidine ring with a diethoxyethyl substituent at the nitrogen position. The compound has the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.309 g/mol . It is registered with CAS number 3616-58-8 and European Community (EC) Number 222-802-1 . This compound belongs to the broader class of N-substituted piperidines, which are known for their diverse biological activities and applications in medicinal chemistry.

The structural characteristics of 1-(2,2-Diethoxyethyl)piperidine can be represented through various chemical notations:

These standardized identifiers facilitate precise identification of the compound in chemical databases and research literature, enabling accurate cross-referencing across scientific publications and chemical repositories.

Physical and Chemical Properties

1-(2,2-Diethoxyethyl)piperidine possesses distinctive physical and chemical properties derived from its structural elements. The piperidine ring provides basic nitrogen functionality, while the diethoxyethyl group contributes acetal characteristics. The combination of these structural features influences the compound's solubility, reactivity patterns, and potential applications in organic synthesis.

Mass spectrometry analysis of this compound reveals predicted collision cross-section data for various adducts, which are valuable for analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 202.18016 | 149.2 |

| [M+Na]+ | 224.16210 | 158.4 |

| [M+NH4]+ | 219.20670 | 156.8 |

| [M+K]+ | 240.13604 | 152.5 |

| [M-H]- | 200.16560 | 149.9 |

| [M+Na-2H]- | 222.14755 | 152.9 |

| [M]+ | 201.17233 | 150.4 |

| [M]- | 201.17343 | 150.4 |

These collision cross-section values represent the effective area of the molecule when it interacts with carrier gas during ion mobility spectrometry, providing valuable fingerprint data for analytical identification of the compound .

Related Compounds and Structural Analogs

Several structural analogs of 1-(2,2-Diethoxyethyl)piperidine exist with varied substitution patterns. A notable example is 1-(2,2-Diethoxyethyl)-4-methoxypiperidine, which features an additional methoxy substituent at the 4-position of the piperidine ring. Another related compound is 1-(2,2-Diethoxyethyl)piperidin-4-ol, which contains a hydroxyl group at the 4-position .

These structural variations can significantly impact the compounds' physicochemical properties and potential biological activities. For instance, the addition of hydroxyl or methoxy groups alters the hydrogen bonding capacity, solubility profile, and potential for further functionalization. The structural relationships between these compounds highlight the versatility of the piperidine scaffold for chemical diversification.

Nomenclature and Alternative Names

1-(2,2-Diethoxyethyl)piperidine is known by several synonyms and alternative names in chemical literature and databases:

-

N-(2,2-Diethoxyethyl)piperidine

-

1-Piperidineacetaldehyde diethyl acetal

-

Piperidinoacetal

-

1-Piperidineacetaldehyde, diethyl acetal

This diversity of nomenclature reflects different chemical naming conventions and the various ways of describing the structural features of the molecule. The systematic name 1-(2,2-Diethoxyethyl)piperidine follows IUPAC naming principles, highlighting the piperidine core and the nature of the substituent at position 1.

Structural Features and Functional Groups

The molecular architecture of 1-(2,2-Diethoxyethyl)piperidine incorporates several key structural features and functional groups that define its chemical behavior:

These structural elements collectively determine the compound's physical properties, reactivity patterns, and potential applications in chemical synthesis and biological systems.

Chemical Reactivity

The reactivity of 1-(2,2-Diethoxyethyl)piperidine is primarily dictated by its functional groups. Based on general principles of organic chemistry and the reactivity of similar compounds, several reaction pathways can be anticipated:

-

The tertiary amine nitrogen can act as a nucleophile in various reactions, including alkylation, acylation, and coordination with Lewis acids or metal centers.

-

The acetal functionality is susceptible to hydrolysis under acidic conditions, potentially generating an aldehyde intermediate that could participate in further transformations.

-

The piperidine ring might undergo reactions typical of saturated heterocycles, including oxidation, ring-opening under certain conditions, or conformational changes affecting reactivity.

Understanding these reactivity patterns is essential for exploiting the synthetic potential of 1-(2,2-Diethoxyethyl)piperidine in the preparation of more complex molecules or in the development of specific chemical transformations.

Analytical Characterization Methods

The analytical characterization of 1-(2,2-Diethoxyethyl)piperidine would typically employ multiple complementary techniques to confirm its structure, assess purity, and determine physical properties. Based on standard practices in organic chemistry, these methods might include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the piperidine ring protons and carbons, as well as the distinctive patterns of the diethoxyethyl group.

-

Mass Spectrometry: The compound's mass spectrum would show characteristic fragmentation patterns, with potential adducts as identified in the collision cross-section data .

-

Infrared (IR) Spectroscopy: This would identify characteristic absorption bands for C-H, C-N, and C-O bonds present in the molecule.

-

Chromatographic Methods: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be valuable for assessing purity and for separation purposes.

These analytical approaches collectively provide a comprehensive characterization of the compound's structural features and physical properties, essential for confirming identity and quality in research and development contexts.

Current Research Trends and Future Directions

-

Exploration of its utility as a synthetic intermediate in the preparation of more complex nitrogen heterocycles relevant to pharmaceutical research.

-

Investigation of potential biological activities, building on the known pharmacological properties of related piperidine derivatives.

-

Development of new synthetic methodologies utilizing this compound as a model substrate or reagent.

-

Structure-activity relationship studies comparing this compound with structural analogs to elucidate the impact of specific substitution patterns on chemical reactivity or biological activity.

The continued interest in piperidine chemistry within medicinal chemistry and organic synthesis suggests that compounds like 1-(2,2-Diethoxyethyl)piperidine will remain relevant to researchers exploring new chemical space and developing novel synthetic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume